molecular formula C8H8O2 B1195015 5-Hydroxy-2-methylbenzaldehyde CAS No. 23942-00-9

5-Hydroxy-2-methylbenzaldehyde

Cat. No. B1195015
CAS RN: 23942-00-9
M. Wt: 136.15 g/mol
InChI Key: QONBQACIGSEEDX-UHFFFAOYSA-N
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Patent
US06126734

Procedure details

p-methoxybenzaldehyde; 2-hydroxy-p-tolualdehyde; 4-hydroxy-o-tolualdehyde; 6-hydroxy-m-tolualdehyde; and 4-hydroxy-m-tolualdehyde.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
COC1C=CC(C=O)=CC=1.OC1C=C(C=O)C=CC=1C.OC1C=C(C=O)C(C)=CC=1.OC1C(C)=CC(C=O)=CC=1.[OH:41][C:42]1[CH:47]=[CH:46][C:45](C)=[CH:44][C:43]=1[CH:49]=[O:50]>>[OH:41][C:42]1[CH:47]=[CH:46][CH:45]=[CH:44][C:43]=1[CH:49]=[O:50]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=CC(=C1)C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C(C(=CC1)C)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1C)C=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=C(C=C1)C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OC1=C(C=O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.